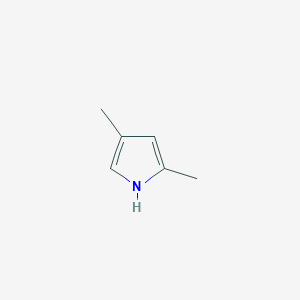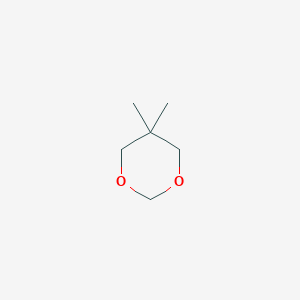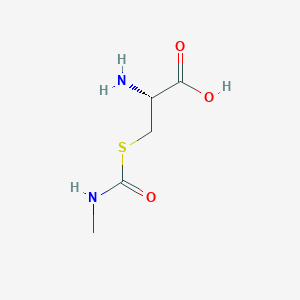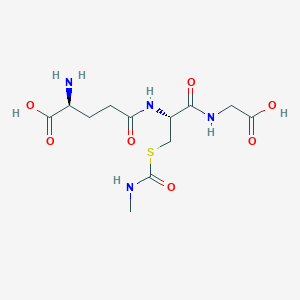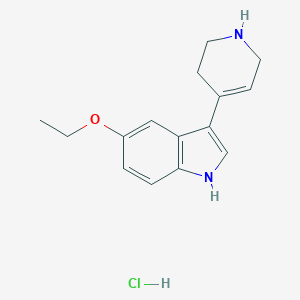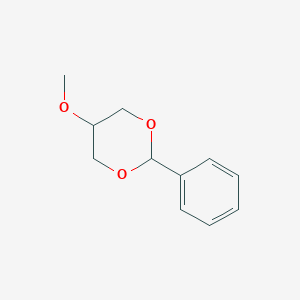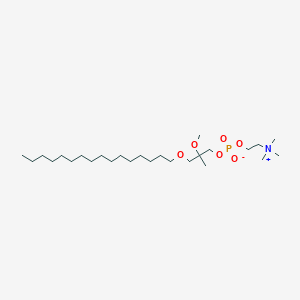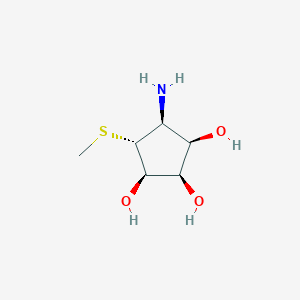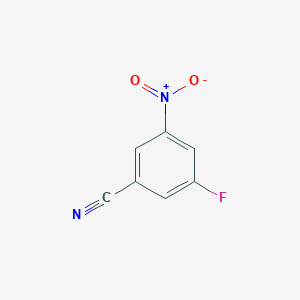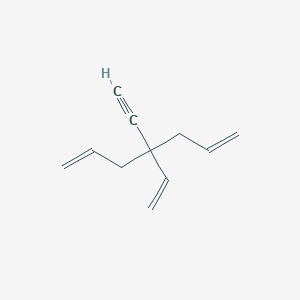
4-Ethynyl-4-vinyl-1,6-heptadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynyl-4-vinyl-1,6-heptadiene (EVHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EVHD is a conjugated diene compound that contains both vinyl and ethynyl groups. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. EVHD has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry.
作用机制
The mechanism of action of 4-Ethynyl-4-vinyl-1,6-heptadiene is not well understood, but it is believed to be due to its ability to form covalent bonds with proteins and other biomolecules. 4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to react with various amino acids, including cysteine and lysine, and to inhibit the activity of various enzymes.
生化和生理效应
4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can reduce the levels of oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the preparation of various organic compounds and materials. Another advantage is its ability to form covalent bonds with proteins and other biomolecules, which makes it a useful probe for studying enzyme-catalyzed reactions. One of the main limitations of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its toxicity, which limits its use in vivo studies.
未来方向
There are several future directions for the study of 4-Ethynyl-4-vinyl-1,6-heptadiene. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of 4-Ethynyl-4-vinyl-1,6-heptadiene as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of 4-Ethynyl-4-vinyl-1,6-heptadiene as a probe for studying enzyme-catalyzed reactions could lead to the development of new drugs and therapies.
合成方法
The synthesis of 4-Ethynyl-4-vinyl-1,6-heptadiene involves a multistep process that includes the use of various reagents and catalysts. The first step involves the preparation of 2-methyl-3-butyn-2-ol, which is then converted to 3-butyn-2-one. The next step involves the reaction of 3-butyn-2-one with acetylene in the presence of a palladium catalyst to form 4-ethynyl-3-butyn-2-one. The final step involves the reaction of 4-ethynyl-3-butyn-2-one with vinyl magnesium bromide to form 4-Ethynyl-4-vinyl-1,6-heptadiene.
科学研究应用
4-Ethynyl-4-vinyl-1,6-heptadiene has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used to prepare various organic materials, including polymers, liquid crystals, and conducting materials. In organic chemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used as a building block for the synthesis of various organic compounds. In biochemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been studied for its potential use as a probe for studying enzyme-catalyzed reactions.
属性
CAS 编号 |
19781-40-9 |
|---|---|
产品名称 |
4-Ethynyl-4-vinyl-1,6-heptadiene |
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
4-ethenyl-4-ethynylhepta-1,6-diene |
InChI |
InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2 |
InChI 键 |
GXJCNDMDCVQBDV-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C=C)C#C |
规范 SMILES |
C=CCC(CC=C)(C=C)C#C |
同义词 |
1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




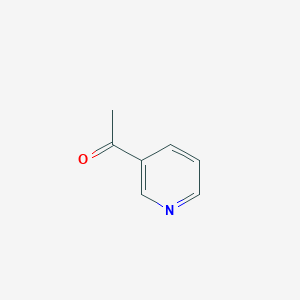
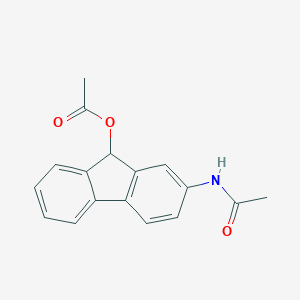
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
